molecular formula C21H17ClF3N5OS B11236687 N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11236687
M. Wt: 479.9 g/mol
InChI Key: ZDJHRSVOJJGYQC-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of chloro, trifluoromethyl, indole, triazole, and sulfanyl groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Coupling Reactions: The indole and triazole derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote nucleophilic substitution.

    Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfanyl groups, leading to the formation of sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and systems.

    Materials Science: The compound’s chemical properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}propionamide
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}butyramide

Uniqueness

The uniqueness of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

Molecular Formula

C21H17ClF3N5OS

Molecular Weight

479.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17ClF3N5OS/c1-2-30-19(14-10-26-16-6-4-3-5-13(14)16)28-29-20(30)32-11-18(31)27-17-9-12(21(23,24)25)7-8-15(17)22/h3-10,26H,2,11H2,1H3,(H,27,31)

InChI Key

ZDJHRSVOJJGYQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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